N1-(sec-Butyl)-1,3-propanediamine chemical structure and properties
N1-(sec-Butyl)-1,3-propanediamine chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and applications of N1-(sec-Butyl)-1,3-propanediamine . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a sterically hindered amine building block.[1]
Chemical Class: Aliphatic Diamine | Molecular Formula:
Executive Summary
N1-(sec-Butyl)-1,3-propanediamine (also known as N-sec-butyl-1,3-diaminopropane) is a heterofunctional aliphatic amine characterized by a primary amine group at one end of a propyl chain and a secondary amine substituted with a sec-butyl group at the other.[1] This structural asymmetry confers unique reactivity profiles compared to its linear isomer, N-n-butyl-1,3-propanediamine.[1]
The sec-butyl moiety introduces steric hindrance adjacent to the secondary nitrogen, modulating nucleophilicity and reducing reaction rates in curing applications.[1] This property makes it a critical intermediate in the synthesis of pharmaceuticals requiring controlled alkylation and in high-performance epoxy formulations where extended pot life is required.[1]
Chemical Identity & Structure
Nomenclature and Identifiers[1][3][4][5][6][7][8]
-
IUPAC Name:
-(1-methylpropyl)propane-1,3-diamine[1][3] -
Common Synonyms: N-sec-butyl-1,3-diaminopropane; 1-amino-3-(sec-butylamino)propane.[1]
-
CAS Number: 17099-99-9 (Note: Isomeric mixtures or specific salts may carry different registries; verify specific lot COA).[1]
-
SMILES: CCC(C)NCCCN
Structural Analysis
The molecule consists of a flexible propylene (
-
Primary Amine (
): Highly accessible, high nucleophilicity, rapid reaction with electrophiles (e.g., isocyanates, epoxides).[1] -
Secondary Amine (
): Sterically shielded by the branched sec-butyl group.[1] This reduces the kinetic rate of reaction compared to linear alkyl amines.[1]
Physicochemical Properties[1][3][5][7][9]
The following data represents standard values for N-alkyl-1,3-propanediamines, with specific adjustments for the sec-butyl isomer based on structural homology.
| Property | Value (Approx.) | Comment |
| Molecular Weight | 130.23 g/mol | Exact Mass: 130.15 |
| Physical State | Colorless Liquid | Amine-like, ammoniacal odor |
| Boiling Point | 160 – 165 °C | @ 760 mmHg (Est.[1] based on n-butyl analog) |
| Density | 0.82 – 0.84 g/mL | @ 25 °C |
| Water Solubility | Miscible | Due to high polarity of diamine backbone |
| pKa (Base) | ~10.5 (Prim), ~9.8 (Sec) | Typical for 1,3-diamines |
| Refractive Index |
Synthesis & Manufacturing
The industrial synthesis of N1-(sec-Butyl)-1,3-propanediamine follows the Cyanoethylation-Hydrogenation pathway.[1] This route is preferred for its atom economy and scalability.[1]
Reaction Protocol (Step-by-Step)
Step 1: Michael Addition (Cyanoethylation) [1]
-
Reagents: sec-Butylamine (1.0 eq), Acrylonitrile (1.05 eq).[1]
-
Conditions: Exothermic reaction, controlled at 30–45°C. No catalyst typically required, though water or weak acid can accelerate kinetics.[1]
-
Mechanism: The nucleophilic nitrogen of sec-butylamine attacks the
-carbon of acrylonitrile.[1] -
Intermediate:
-(sec-butyl)-3-aminopropionitrile.[1]
Step 2: Catalytic Hydrogenation
-
Reagents: Nitrile intermediate, Hydrogen (
).[1] -
Catalyst: Raney Nickel (Ra-Ni) or Cobalt.[1]
-
Conditions: High pressure (500–1000 psi), 80–120°C, in methanol or ammonia-saturated alcohol (to suppress secondary amine formation/cyclization).
Synthesis Workflow Diagram
Applications in Drug Development & Materials
Pharmaceutical Intermediate
In medicinal chemistry, the compound serves as a bifunctional linker .[1]
-
Selectivity: The primary amine can be selectively protected (e.g., with Boc anhydride) or reacted due to its higher steric accessibility, leaving the bulky secondary amine available for subsequent coupling.[1]
-
Lipophilicity: The sec-butyl group increases the
of the final drug molecule compared to methyl or ethyl analogs, potentially improving blood-brain barrier (BBB) penetration.[1]
Epoxy Curing Agents
As a curing agent, N1-(sec-Butyl)-1,3-propanediamine offers a distinct advantage over linear aliphatic amines (like DETA or TETA):
-
Extended Pot Life: The steric bulk of the sec-butyl group retards the reaction rate with the epoxide ring at the secondary amine site.[1] This allows for longer working times (pot life) in coating applications.[1]
-
Reduced Blush: The hydrophobic alkyl tail reduces the tendency of the amine to react with atmospheric
and moisture (carbamation), reducing "amine blush" on cured surfaces.[1]
Analytical Characterization
To validate the identity of the synthesized or purchased material, the following spectral signatures should be confirmed:
-
NMR (
): -
IR Spectroscopy:
-
3300–3400 cm⁻¹: N-H stretching (doublet for
, weak singlet for ). -
2800–3000 cm⁻¹: C-H aliphatic stretching.[1]
-
-
Mass Spectrometry (ESI+):
- Da.[1]
Safety & Handling
Hazard Classification: Corrosive (Class 8).[1]
-
Skin/Eye: Causes severe skin burns and eye damage.[1] The high pH (~12) can cause irreversible corneal opacity.[1]
-
Inhalation: Vapors are irritating to the respiratory tract.[1]
-
Storage: Store under nitrogen or argon. Amines readily absorb
from the air to form carbamate salts (solid precipitates).[1]
Recommended PPE:
-
Nitrile rubber gloves (breakthrough time > 480 min).[1]
-
Chemical splash goggles + Face shield.[1]
-
Use in a well-ventilated fume hood.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95733, N-butyl-1,3-diaminopropane. Retrieved from [Link](Note: Homologous reference for n-butyl isomer properties).[1]
-
Eller, K., et al. (2005). "Amines, Aliphatic."[1] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General reference for cyanoethylation synthesis routes).
